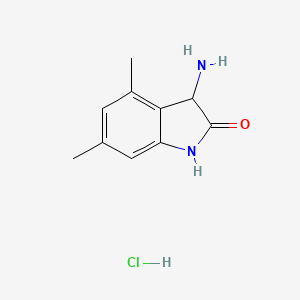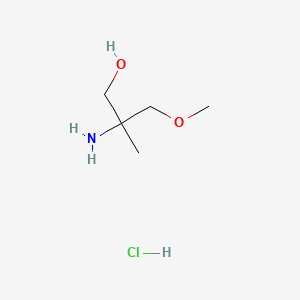
2-Amino-3-methoxy-2-methylpropan-1-ol hydrochloride
Descripción general
Descripción
2-Amino-3-methoxy-2-methylpropan-1-ol hydrochloride is a chemical compound with the molecular formula C5H14ClNO2. It has a molecular weight of 155.62 . The compound is typically stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The InChI code for 2-Amino-3-methoxy-2-methylpropan-1-ol hydrochloride is 1S/C5H13NO2.ClH/c1-5(6,3-7)4-8-2;/h7H,3-4,6H2,1-2H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
2-Amino-3-methoxy-2-methylpropan-1-ol hydrochloride is an oil at room temperature . More specific physical and chemical properties are not provided in the available resources.Aplicaciones Científicas De Investigación
Viscosity Studies in Aqueous Solutions
Research by Chenlo et al. (2002) examined the kinematic viscosities of aqueous solutions containing 2-amino-2-methylpropan-1-ol hydrochloride (AMP-HCl). The study measured viscosity in various concentrations and temperatures, providing empirical equations to correlate viscosity data with concentration and temperature (Chenlo et al., 2002).
Antimalarial Activity
D’hooghe et al. (2011) synthesized a variety of 2-amino-3-arylpropan-1-ols, including 2-amino-3-methoxypropan-1-ols, to evaluate their antimalarial activity. While most compounds showed weak antiplasmodial activity, some demonstrated moderate activity against Plasmodium falciparum (D’hooghe et al., 2011).
Biofuel Production
Bastian et al. (2011) investigated the production of 2-methylpropan-1-ol (isobutanol), a biofuel candidate, through a modified amino acid pathway in Escherichia coli. The study focused on overcoming cofactor imbalance in anaerobic conditions, contributing to biofuel research (Bastian et al., 2011).
Antimicrobial and Anticoccidial Activity
Georgiadis (1976) reported on the synthesis of compounds including 2-amino-3-methoxypropan-1-ols and their subsequent evaluation for antimicrobial and anticoccidial activities. The study highlighted specific compounds with significant activity against Eimeria tenella in chickens (Georgiadis, 1976).
Copper(II) Complex Formation
Morgan and Curtis (1980) explored the formation of compounds with 2-amino-3-methoxypropan-1-ols and copper(II), revealing insights into the formation of tridentate ligands and magnetic susceptibility properties (Morgan & Curtis, 1980).
Optical Resolutions in Synthesis
Shiraiwa et al. (2006) conducted a study on the optical resolution of 2-amino-3-hydroxy-3-phenylpropanoic acid, a structurally similar compound, using 2-amino-3-methoxypropan-1-ol hydrochloride in the process. This research contributes to the field of chiral synthesis (Shiraiwa et al., 2006).
Pharmacokinetics and Drug Development
Walczak (2014) developed a sensitive LC-MS/MS method for the quantification of aminopropan-2-ol derivatives, which has applications in studying the pharmacokinetics of various drugs including those structurally related to 2-amino-3-methoxypropan-1-ol hydrochloride (Walczak, 2014).
Cancer Research
Pavitha et al. (2017) synthesized a compound related to 2-amino-3-methoxypropan-1-ols and investigated its anti-cancer properties, including molecular docking studies and spectroscopic analysis (Pavitha et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
2-amino-3-methoxy-2-methylpropan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2.ClH/c1-5(6,3-7)4-8-2;/h7H,3-4,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTPPCYYMMYCAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(COC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-methoxy-2-methylpropan-1-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




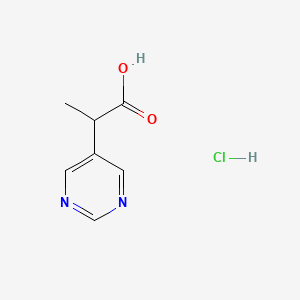
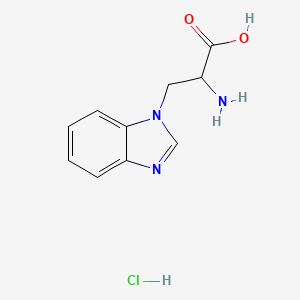
![2-(Aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride](/img/structure/B1383313.png)
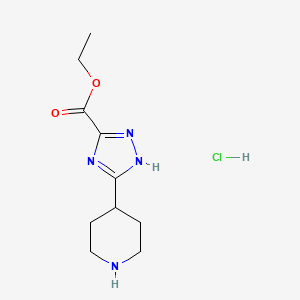
![3-Amino-2-[(2-bromophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1383319.png)
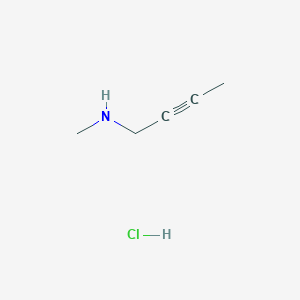
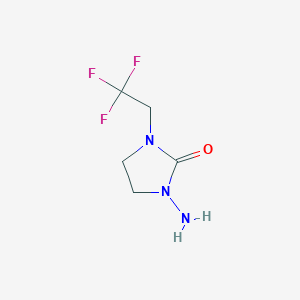
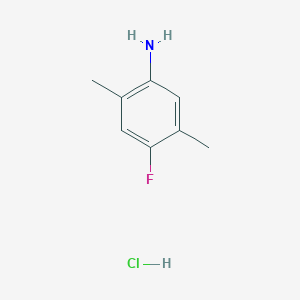
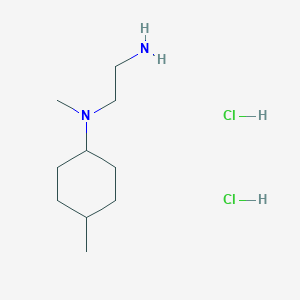
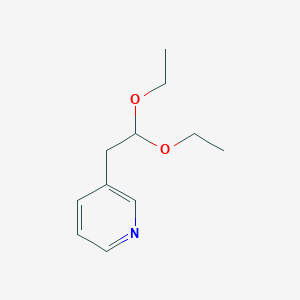
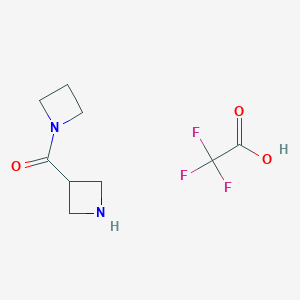
![tert-butyl 2-[N-(morpholin-2-ylmethyl)methanesulfonamido]acetate](/img/structure/B1383329.png)
